Ferric Pyrophosphate Citrate

Description

Properties

Key on ui mechanism of action |

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. |

|---|---|

CAS No. |

1275612-31-1 |

Molecular Formula |

C18H24Fe4O42P6 |

Molecular Weight |

1321.6 g/mol |

IUPAC Name |

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate |

InChI |

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12 |

InChI Key |

SXAWSYZURCZSDX-UHFFFAOYSA-B |

Canonical SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

boiling_point |

309.6ºC at 760 mmHg |

solubility |

Soluble |

Origin of Product |

United States |

Foundational & Exploratory

Ferric Pyrophosphate Citrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of Ferric Pyrophosphate Citrate (B86180) (FPC). The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to support further investigation and application of this unique iron compound.

Chemical Structure and Physicochemical Properties

Ferric Pyrophosphate Citrate is a complex iron salt characterized by its high water solubility and stability in aqueous solutions. Unlike traditional intravenous iron therapies that are colloidal iron-carbohydrate complexes, FPC is a non-colloidal, water-soluble compound.[1][2]

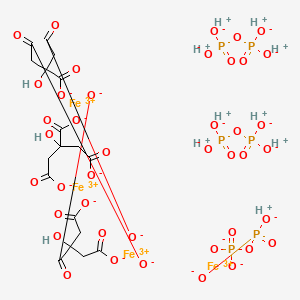

Molecular Structure: X-ray Absorption Spectroscopy (XAS) data has indicated that in the solid state, the iron (III) center in FPC is complexed with one pyrophosphate and two citrate molecules.[1][2][3] This structure is preserved when FPC is dissolved in water.[1][2][3] Quantitative Extended X-ray Absorption Fine Structure (EXAFS) analysis suggests that the iron center is coordinated to approximately 2.5 phosphorus atoms and 3.6 carbon atoms, further supporting the proposed molecular complex of one pyrophosphate and two citrate ligands.[1]

Physicochemical Data Summary:

| Property | Value | References |

| Molecular Formula | C18H24Fe4O42P6 | [4] |

| Molecular Weight | ~1313 g/mol | [4] |

| Appearance | Yellow to green amorphous powder | [2] |

| Solubility in Water | > 1000 mg/mL | [4] |

| Stability in Aqueous Solution | Stable for several months | [1][2][3][5] |

| Thermal Decomposition | 263 ± 3°C | [2] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of a ferric salt with citrate and pyrophosphate salts in an aqueous solution, followed by precipitation and drying.

Detailed Synthesis Protocol (Precipitation Method)

This protocol is a synthesized representation of methods described in the literature.[6][7]

Materials:

-

Ferric sulfate (B86663) (Fe₂(SO₄)₃)

-

Sodium citrate (Na₃C₆H₅O₇)

-

Sodium pyrophosphate (Na₄P₂O₇)

-

Purified water

-

Crystallization agent (e.g., ethanol, methanol, or acetone)

Procedure:

-

Solution Preparation:

-

Prepare an aqueous solution of sodium citrate and sodium pyrophosphate. For example, dissolve 2.941 g of sodium citrate and between 2.23 g and 3.13 g of sodium pyrophosphate in 45 mL of purified water.[6]

-

-

Reaction:

-

Crystallization and Precipitation:

-

Slowly add a crystallization agent (e.g., ethanol) to the dark green solution under vigorous stirring. The volume ratio of the solution to the crystallization agent is typically 1:3 to 1:5.[6]

-

Continue stirring for 1-2 hours after the addition of the crystallization agent is complete to facilitate the precipitation of a light green solid.[6]

-

-

Isolation and Drying:

-

Collect the precipitate by suction filtration.

-

Dry the solid for 15-20 hours to obtain the final this compound complex.[6]

-

Experimental Workflow for Synthesis:

Experimental Characterization Protocols

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique to probe the local atomic and electronic structure of the iron center in FPC.

Methodology:

-

Sample Preparation: Solid FPC samples are typically measured as fine powders. For solution-phase analysis, FPC is dissolved in deionized water.

-

Data Acquisition: Iron K-edge (7112 eV) X-ray Absorption Fine Structure (XAFS) measurements are performed. This includes both the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.

-

Data Analysis:

-

XANES Analysis: The XANES region provides information on the oxidation state and coordination geometry of the iron. The edge position is sensitive to the oxidation state.

-

EXAFS Analysis: The EXAFS region provides information about the local atomic environment of the absorbing iron atom, including the identity and number of neighboring atoms and their interatomic distances. The raw data is processed to extract the EXAFS function, which is then Fourier transformed to obtain a radial distribution function. This function is then fitted with theoretical models to determine the coordination numbers and bond distances.[1][8]

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is used to identify the functional groups present in FPC and to confirm the coordination of citrate and pyrophosphate to the iron center.

Methodology:

-

Sample Preparation: A small amount of the FPC powder is placed directly onto the ATR crystal.

-

Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to sample analysis.

-

Data Analysis: The resulting spectrum is analyzed for characteristic vibrational modes. Key peaks for FPC include those corresponding to the O-H, C=O, C-O, P=O, and P-O stretching vibrations.[9]

Experimental Workflow for ATR-FTIR Analysis:

Mechanism of Action: Iron Delivery and Cellular Uptake

This compound has a unique mechanism of iron delivery that distinguishes it from other intravenous iron formulations. FPC donates iron directly to plasma transferrin, bypassing the reticuloendothelial system where conventional iron-carbohydrate complexes are processed.[10] This direct donation allows for more efficient iron utilization for erythropoiesis.

The cellular uptake of iron delivered by FPC follows the pathway for non-transferrin-bound iron (NTBI).

Signaling Pathway of Cellular Iron Uptake:

Quantitative Data from Clinical Studies

Clinical trials have demonstrated the efficacy and safety of this compound in maintaining hemoglobin levels and reducing the need for erythropoiesis-stimulating agents (ESAs) in hemodialysis patients.

Summary of Key Clinical Trial Findings:

| Parameter | FPC Group | Placebo Group | References |

| Change in Hemoglobin (g/dL) | Maintained from baseline | Decrease of ~0.4 g/dL | [11] |

| Change in Reticulocyte Hemoglobin Content (pg) | -0.4 | -0.9 | [11] |

| Change in Serum Ferritin (µg/L) | -69.7 | -133.1 | [11] |

| ESA Dose Reduction | Significant reduction (~35%) | No significant change | [12] |

| IV Iron Use | Significantly less (~51% less) | Higher usage | [12] |

| Transferrin Saturation (TSAT) | Increased to ~30% | Remained <20% | [13] |

Pharmacokinetic Data (in healthy subjects and CKD-5HD patients):

| Parameter | Healthy Subjects (6.5 mg IV) | CKD-5HD Patients (6.5 mg IV) | References |

| Cmax (µmol/L) | 33.46 ± 4.83 | 24.59 ± 4.77 | [14] |

| Tmax (h) | 4.09 ± 0.19 | 3.96 ± 0.26 | [14] |

References

- 1. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112159434A - Preparation method of this compound complex - Google Patents [patents.google.com]

- 7. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]

- 8. docs.xrayabsorption.org [docs.xrayabsorption.org]

- 9. researchgate.net [researchgate.net]

- 10. The (Bio)Chemistry of Non-Transferrin-Bound Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (Triferic™) administration via the dialysate maintains hemoglobin and iron balance in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound administered via dialysate reduces erythropoiesis-stimulating agent use and maintains hemoglobin in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ferric citrate hydrate improves transferrin saturation in patients with low levels of transferrin saturation undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanism of Action of Ferric Pyrophosphate Citrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferric pyrophosphate citrate (B86180) (FPC) represents a significant advancement in intravenous iron replacement therapy, primarily for patients with hemodialysis-dependent chronic kidney disease (HDD-CKD). Its unique, non-carbohydrate-based structure and novel mechanism of action differentiate it from traditional iron formulations. FPC is a water-soluble, complex iron salt that facilitates the direct and rapid donation of iron to transferrin, the body's natural iron transport protein.[1][2] This circumvents the conventional pathway involving the reticuloendothelial system (RES), where iron is processed by macrophages, a step that can be hindered in chronic inflammatory states.[1][2] By delivering iron directly for erythropoiesis, FPC has been shown to effectively maintain hemoglobin levels and reduce the need for erythropoiesis-stimulating agents (ESAs) and supplemental intravenous iron, while exhibiting a favorable safety profile.[3][4] This guide provides a comprehensive technical overview of the core mechanism of action of ferric pyrophosphate citrate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Molecular Structure and Physicochemical Properties

This compound is a complex iron salt with the molecular formula Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇).[5] Unlike conventional intravenous iron therapies that consist of an iron-oxyhydroxide core surrounded by a carbohydrate shell, FPC is a non-colloidal, water-soluble molecule.[2][5] X-ray absorption spectroscopy has revealed that in its solid state, the iron (III) center is complexed with one pyrophosphate and two citrate molecules. This structure is maintained in solution, ensuring its stability for pharmaceutical use.[5] The pyrophosphate component contributes to the stability of the complex, while the citrate moieties confer high water solubility.[5]

Core Mechanism of Action: Direct Iron Donation to Transferrin

The central mechanism of action of this compound is its ability to directly donate iron to apo-transferrin in the plasma.[1][2] This process bypasses the need for processing by macrophages in the reticuloendothelial system, a significant advantage in chronic kidney disease patients who often have elevated levels of hepcidin (B1576463), a hormone that blocks iron release from macrophages.[1]

Bypassing the Reticuloendothelial System

Traditional intravenous iron formulations are nanoparticles that are taken up by macrophages.[2][6] The iron is then released from these cells to bind to transferrin. This process can be slow and is often impaired in states of inflammation, leading to functional iron deficiency. FPC's direct donation of iron to transferrin ensures that the iron is immediately available for transport to the bone marrow for incorporation into hemoglobin.[1][2]

Rapid Iron Transfer Kinetics

In vitro studies have demonstrated the rapid nature of iron transfer from FPC to transferrin. Kinetic analyses show that FPC achieves 100% iron loading of human apo-transferrin within 10 minutes.[2][5] The rates of iron uptake are comparable to that of ferric-nitrilotriacetate (Fe-NTA), a well-characterized iron donor, indicating fast binding kinetics.[2] While a specific binding affinity constant (Kd) has not been explicitly reported in the reviewed literature, the rapid and complete iron transfer underscores a high-affinity interaction.

Interaction with Transferrin's Iron-Binding Sites

Crystallographic studies have shown that FPC donates iron to both the N- and C-lobes of transferrin.[2][5] In the C-lobe, the iron is complexed with a carbonate anion, which is typical for transferrin. Interestingly, in the N-lobe, the iron is complexed with pyrophosphate derived from the FPC molecule.[5] Both iron atoms are fully encapsulated within the binding sites, which is crucial for preventing the formation of non-transferrin-bound iron (NTBI), a potentially toxic form of iron that can generate reactive oxygen species.[2][6]

The signaling pathway for FPC's mechanism of action is direct and does not involve complex intracellular signaling cascades for its primary function.

Figure 1: Direct Iron Donation Pathway of this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of FPC is characterized by rapid distribution and clearance, consistent with its mechanism of direct iron donation to transferrin.

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers and hemodialysis patients have demonstrated dose-proportional increases in serum iron concentrations.[1][7]

| Parameter | Healthy Volunteers (IV Infusion) | Hemodialysis Patients (IV Infusion) | Hemodialysis Patients (via Dialysate) |

| Dose | 6.5 mg | 6.5 mg | 27.2 mg in 10L bicarbonate concentrate |

| Cmax (µmol/L) | 33.46 ± 4.83 | 25.37 ± 4.30 | 24.59 ± 4.77 |

| Tmax (hours) | 4.09 ± 0.19 | 3.09 ± 0.32 | 3.96 ± 0.26 |

| Apparent Half-life | ~1.2-2.0 hours | Not explicitly stated | Not explicitly stated |

Table 1: Summary of Pharmacokinetic Parameters of this compound. Data compiled from references[1][7].

Pharmacodynamic Effects

FPC administration leads to a rapid increase in transferrin saturation (TSAT).[1] Importantly, at therapeutic doses, FPC does not lead to significant increases in serum hepcidin levels, nor does it elevate biomarkers of oxidative stress or inflammation.[7]

Clinical Efficacy

The clinical efficacy of this compound has been established in several key clinical trials, most notably the CRUISE and PRIME studies.

The CRUISE Trials

The two Phase 3 CRUISE trials were randomized, placebo-controlled studies that evaluated the efficacy of FPC administered via dialysate in maintaining hemoglobin levels in HDD-CKD patients.[3]

| Parameter | FPC Group | Placebo Group | p-value |

| Change in Hemoglobin (g/dL) | Maintained from baseline | -0.4 | <0.001 |

| Change in CHr (pg) | -0.4 | -0.9 | <0.001 |

| Change in Ferritin (µg/L) | -69.7 | -133.1 | <0.001 |

Table 2: Key Efficacy Endpoints from the CRUISE Trials. Data compiled from reference[3]. CHr: Reticulocyte Hemoglobin Content.

The PRIME Study

The PRIME study was a randomized, placebo-controlled trial designed to assess whether FPC could reduce the prescribed dose of ESAs while maintaining hemoglobin levels.[4]

| Parameter | FPC Group | Placebo Group | p-value |

| Change in Prescribed ESA Dose | -35% | No significant change | Not explicitly stated |

| IV Iron Supplementation | 51% less than placebo | - | 0.044 |

| Mean Serum Iron (post-dialysis, µg/dL) | 215.0 | No significant change | Not explicitly stated |

| Mean TSAT (post-dialysis) | 74.7% | 25.0% | Not explicitly stated |

Table 3: Key Efficacy Endpoints from the PRIME Study. Data compiled from reference[4].

Experimental Protocols

In Vitro Iron Transfer to Transferrin

This protocol outlines the general steps to assess the rate and extent of iron donation from FPC to human apo-transferrin.

Figure 2: Experimental Workflow for In Vitro Iron Transfer Assay.

Methodology:

-

Preparation of Reagents: Human apo-transferrin is dissolved in a suitable buffer, typically 0.05 M Tris buffer at pH 7.4, containing 20 mM sodium bicarbonate.[2] A solution of this compound is prepared in the same buffer.

-

Reaction Initiation: The apo-transferrin and FPC solutions are mixed to initiate the iron transfer reaction.

-

Spectrophotometric Monitoring: The formation of holo-transferrin is monitored by measuring the increase in absorbance at 462 nm over time using a recording spectrophotometer.[2] The molar extinction coefficient for saturated human transferrin at this wavelength is approximately 4860 M⁻¹cm⁻¹.[2]

-

Data Analysis: The rate of iron uptake and the final percentage of transferrin saturation are calculated from the absorbance data.

Clinical Trial Methodology for Efficacy Assessment in HDD-CKD Patients

This section outlines the typical design of clinical trials, such as the CRUISE and PRIME studies, to evaluate the efficacy and safety of FPC.

Figure 3: General Workflow of a Clinical Trial for this compound.

Methodology:

-

Study Design: The trials are typically designed as randomized, double-blind, placebo-controlled, multicenter studies.[3][4][8]

-

Patient Population: The study population consists of adult patients with hemodialysis-dependent chronic kidney disease.[3][4][8]

-

Intervention: Patients are randomized to receive either this compound added to the dialysate or a placebo during each hemodialysis session for a predefined duration (e.g., 9 to 48 weeks).[3][4][8]

-

Efficacy Endpoints: The primary efficacy endpoint is often the change in hemoglobin concentration from baseline to the end of treatment.[3] Secondary endpoints may include changes in reticulocyte hemoglobin content, serum ferritin, transferrin saturation, and the required dose of erythropoiesis-stimulating agents.[3][4]

-

Safety Assessment: Safety is assessed by monitoring the incidence of adverse events and serious adverse events throughout the study.[3][4]

Conclusion

The mechanism of action of this compound represents a paradigm shift in the management of iron deficiency in hemodialysis patients. Its ability to directly and rapidly donate iron to transferrin, thereby bypassing the reticuloendothelial system, offers a more physiological approach to iron replacement. This is supported by robust pharmacokinetic and clinical data demonstrating its efficacy in maintaining hemoglobin levels and reducing the burden of ESA and intravenous iron therapy. The favorable safety profile, particularly the lack of an increase in markers of oxidative stress and inflammation, further underscores its clinical utility. This in-depth technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to understand and further explore the therapeutic potential of this novel iron compound.

References

- 1. Pharmacokinetics and Safety of this compound in Chinese Subjects with and without Hemodialysis-Dependent Stage 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Triferic™) administration via the dialysate maintains hemoglobin and iron balance in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound administered via dialysate reduces erythropoiesis-stimulating agent use and maintains hemoglobin in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Ferric Pyrophosphate Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Ferric Pyrophosphate Citrate (B86180) (FPC), a novel, water-soluble, carbohydrate-free iron salt. FPC is a complex of iron (III) with pyrophosphate and citrate, designed for parenteral administration to treat iron deficiency, particularly in patients with chronic kidney disease undergoing hemodialysis.[1][2][3] Its unique mechanism of directly donating iron to transferrin bypasses the reticuloendothelial system, offering a potential advantage in managing anemia, especially in inflammatory states.[1][2]

Physicochemical Properties and Composition

Ferric Pyrophosphate Citrate is a yellow to green amorphous powder.[4] It is highly soluble in water (>100 g/L) and practically insoluble in most organic solvents.[4] Unlike traditional intravenous iron therapies, FPC is a non-colloidal, complex iron salt that does not have a carbohydrate moiety.[1][3] X-ray absorption spectroscopy data have confirmed that in its solid state, FPC consists of iron (III) complexed with one pyrophosphate and two citrate molecules.[1][3] This structural integrity is maintained when dissolved in solution, ensuring its stability for pharmaceutical applications.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | Yellow to green amorphous powder | [4] |

| Molecular Formula | [Fe₄³⁺(C₆H₅O₇)₃(P₂O₇)₃] | [4] |

| Molecular Mass | Approximately 1313 g/mol | [1][4] |

| Solubility in Water | > 100 g/L | [4] |

| Solubility in Organic Solvents | Insoluble in MeOH, Acetone (B3395972), THF, DMF, DMSO | [4] |

| Thermal Decomposition | 263 ± 3°C | [4] |

| pH (5% solution in water) | ~6 | [4] |

Table 2: Composition of this compound

| Component | Weight Percentage (%) | References |

| Iron (Fe) | 7.5 - 9.0 | [4] |

| Citrate | 15 - 22 | [4] |

| Pyrophosphate | 15 - 22 | [4] |

| Phosphate | < 2 | [4] |

| Sodium | 18 - 25 | [4] |

| Sulfate (B86663) | 20 - 35 | [4] |

Synthesis of this compound

The synthesis of this compound generally involves the reaction of a ferric salt with sources of citrate and pyrophosphate ions in an aqueous solution. Several methods have been described, with variations in the order of addition of reagents, temperature, and purification steps.

Experimental Protocol: Synthesis

This protocol describes a common method for the laboratory-scale synthesis of this compound.

Materials:

-

Ferric sulfate (Fe₂(SO₄)₃)

-

Disodium (B8443419) citrate (Na₂C₆H₆O₇) or Sodium citrate (Na₃C₆H₅O₇)

-

Tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇)

-

Deionized water

-

Methanol, Ethanol, or Acetone (for precipitation)

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve ferric sulfate in deionized water to create a ferric ion solution.

-

Prepare a separate aqueous solution containing both disodium citrate and tetrasodium pyrophosphate.

-

-

Reaction:

-

Slowly add the citrate and pyrophosphate solution to the ferric sulfate solution with constant stirring. The color of the solution will typically change from orange to a clear green.[5]

-

The reaction is typically carried out at a controlled temperature, for instance, between 0-35°C, and stirred for 2-6 hours.[6]

-

-

Precipitation:

-

Slowly add an organic solvent such as methanol, ethanol, or acetone to the reaction mixture with vigorous stirring to induce the precipitation of the light green this compound complex.[6]

-

-

Isolation and Drying:

-

Collect the precipitate by filtration (e.g., suction filtration).

-

Wash the precipitate with the organic solvent used for precipitation to remove any unreacted starting materials.

-

Dry the solid product under vacuum at a controlled temperature.

-

Characterization of this compound

A comprehensive characterization of this compound is crucial to ensure its quality, purity, and consistency. The following are key analytical techniques employed for its characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the FPC complex.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a solid dispersion of the FPC sample in anhydrous potassium bromide (KBr). Typically, a 1-3% dispersion is used. Grind the FPC and KBr together to form a fine, homogeneous powder.

-

Pellet Formation: Press the KBr-sample mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of citrate (C=O, C-O stretches) and pyrophosphate (P=O, P-O stretches).

Table 3: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3437 | O-H stretch |

| ~1615 | C=O stretch (citrate) |

| ~1391 | C-O stretch (citrate) |

| ~1139 | P=O stretch (pyrophosphate) |

| ~906 | P-O stretch (pyrophosphate) |

(Note: These are approximate values and may vary slightly between batches and instruments.)

X-ray Diffraction (XRD)

XRD is employed to determine the solid-state nature of FPC. As FPC is an amorphous powder, the XRD pattern will not show sharp Bragg peaks characteristic of crystalline materials.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Finely grind the FPC sample to ensure a random orientation of particles.

-

Sample Mounting: Place the powdered sample into a sample holder, ensuring a flat and level surface.

-

Data Acquisition: Mount the sample holder in a powder X-ray diffractometer. Collect the diffraction pattern over a specified 2θ range (e.g., 5-70°) using a copper X-ray source.

-

Data Analysis: The resulting diffractogram for an amorphous sample like FPC will exhibit broad humps rather than sharp peaks, confirming its non-crystalline nature.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are used to quantify the citrate and pyrophosphate content in FPC.

Experimental Protocol: Ion-Exchange Chromatography for Anion Content

-

System: Use a high-performance ion chromatography (HPIC) system equipped with an anion-exchange column (e.g., Dionex™ IonPac™ AS15), a suppressed conductivity detector, and an autosampler.[7]

-

Mobile Phase: Employ a sodium hydroxide (B78521) gradient for the separation of anions.[8]

-

Sample Preparation: Accurately weigh and dissolve the FPC sample in deionized water to a known concentration.

-

Analysis: Inject the sample and standards into the HPIC system. Identify and quantify the citrate and pyrophosphate peaks based on their retention times and the calibration curves generated from standards.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of FPC and to determine the presence of any residual solvents or water.

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the FPC sample (typically 5-10 mg) into a TGA sample pan.

-

Data Acquisition: Place the sample pan in the TGA instrument. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the change in mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs. The thermal decomposition of FPC is observed at approximately 263°C.[4]

Mechanism of Action: Iron Delivery to Transferrin

The clinical efficacy of this compound is attributed to its unique mechanism of iron delivery. Unlike carbohydrate-based iron formulations that are taken up by macrophages, FPC directly donates iron to plasma transferrin.[1][2]

This direct donation allows for the rapid and efficient transport of iron to the bone marrow for erythropoiesis.[1] Kinetic studies have demonstrated that FPC achieves 100% iron loading of human apo-transferrin within 10 minutes.[2] This mechanism bypasses the hepcidin-mediated sequestration of iron within the reticuloendothelial system, which can be a limiting factor in iron utilization, especially in patients with inflammation.[1]

Pharmacokinetic Properties

Pharmacokinetic studies in healthy volunteers and patients with chronic kidney disease have shown that intravenously administered this compound exhibits dose-proportional pharmacokinetics.[9][10] The iron is rapidly bound to transferrin and cleared from the circulation.[9]

Table 4: Pharmacokinetic Parameters of Intravenously Administered this compound in Healthy Subjects

| Parameter | Value (for a 6.5 mg dose) | References |

| Cmax (Maximum Serum Concentration) | 33.46 ± 4.83 µmol/L | [10] |

| Tmax (Time to Maximum Concentration) | 4.09 ± 0.19 h | [10] |

| AUCt (Area Under the Curve) | 201.98 ± 46.73 h*µmol/L | [10] |

| Apparent Terminal Half-life (t½) | 1.2 - 2.0 hours | [9] |

Conclusion

This compound represents a significant advancement in parenteral iron therapy. Its well-defined chemical structure, high water solubility, and unique mechanism of direct iron donation to transferrin offer a favorable profile for the treatment of iron deficiency. The detailed synthesis and characterization protocols provided in this guide are intended to support researchers and drug development professionals in the further investigation and application of this important therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CA2638081C - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]

- 6. CN112159434A - Preparation method of this compound complex - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Safety of this compound in Chinese Subjects with and without Hemodialysis-Dependent Stage 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Ferric Pyrophosphate Citrate (B86180)

Introduction

Ferric Pyrophosphate Citrate (FPC) is a novel, carbohydrate-free, non-colloidal, water-soluble iron complex.[1][2][3] Approved by the U.S. Food and Drug Administration (FDA) in 2015 for parenteral administration, it is primarily used to maintain hemoglobin and iron balance in patients with hemodialysis-dependent chronic kidney disease.[1][2] Unlike traditional colloidal iron-carbohydrate conjugates that require processing by macrophages, FPC has a unique mechanism of action, delivering iron directly to transferrin.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of FPC, detailed experimental methodologies for its characterization, and an exploration of its mechanism of action.

Core Physicochemical Properties

The distinct physicochemical characteristics of FPC underpin its stability, solubility, and unique biological interactions.[1] It is a complex iron salt in which iron (III) is coordinated with citrate and pyrophosphate anions.[1][6] This structure is preserved from its solid state into solution, ensuring stability for extended periods.[2][3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value/Description | Source(s) |

| Molecular Formula | Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇) | [4][7] |

| Molecular Weight | ~1313 Daltons | [4][7] |

| Appearance | Yellow to green amorphous powder; slightly yellow-green in solution. | [8] |

| Solubility (Water) | Highly soluble; > 1000 mg/mL. | [4][9][10] |

| Solubility (Organic) | Insoluble in most organic solvents (e.g., MeOH, Acetone, THF, DMF, DMSO). | |

| pH (5% w/v solution) | Approximately 6.0 | |

| Thermal Properties | Does not melt below 300 °C; Thermal decomposition at 263 ± 3 °C. | |

| Physical Nature | Non-colloidal complex iron salt. | [1][2][3] |

Table 2: Compositional Analysis of Pharmaceutical Preparations

| Component | Content (% w/w) | Source(s) |

| Iron (III) | 7.5 - 9.0 | [7] |

| Citrate | 15 - 22 | [7] |

| Pyrophosphate | 15 - 22 | [7] |

| Phosphate | < 2 | [7] |

| Sodium | 18 - 25 | [7] |

| Sulfate (B86663) | 20 - 35 | [7] |

Structural and Spectroscopic Characterization

The molecular structure of FPC has been elucidated using advanced spectroscopic techniques. X-ray Absorption Spectroscopy (XAS) data indicates that in its solid state, FPC consists of iron (III) complexed with one pyrophosphate and two citrate molecules.[1][2][3] This unique ternary complex structure is maintained when FPC is dissolved in aqueous solutions.[1][6]

-

Coordination Chemistry : XAS analysis confirms an octahedral coordination environment for the iron center, which is bound to six oxygen atoms.[10]

-

Functional Groups : Infrared (IR) spectroscopy confirms the presence of characteristic functional groups for citrate and pyrophosphate within the complex.[1][10]

Experimental Protocols

This section details the methodologies employed in the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of FPC involves the controlled reaction of a ferric salt with citrate and pyrophosphate salts in an aqueous medium.[11][12][13]

Methodology:

-

Reactant Preparation: A ferric salt, such as ferric sulfate, is dissolved in purified water to form a stock solution.[11][13] Separately, solutions of a citrate salt (e.g., disodium (B8443419) citrate) and a pyrophosphate salt (e.g., tetrasodium (B8768297) pyrophosphate) are prepared.[11][13]

-

Reaction: The citrate and pyrophosphate solutions are added dropwise to the ferric sulfate solution under constant stirring.[12][13] The reaction is typically carried out at a controlled temperature (e.g., 0-35 °C) for a duration of 2-6 hours, resulting in a dark green solution.[12]

-

Precipitation and Isolation: A crystallization agent (e.g., an alcohol such as methanol (B129727) or 2-propanol) is slowly added to the reaction mixture to induce precipitation of the FPC complex as a light green solid.[11][12]

-

Purification and Drying: The precipitate is isolated via suction filtration, washed, and dried under vacuum for 15-20 hours to yield the final FPC powder.[12]

A generalized workflow for the synthesis and subsequent characterization of FPC is visualized below.

Structural Analysis: X-ray Absorption Spectroscopy (XAS)

XAS is a critical technique for probing the local atomic structure around the iron center in FPC.[1]

Methodology:

-

Sample Preparation: FPC samples, either as a solid powder or an aqueous solution, are mounted in an appropriate sample holder. Reference standards such as ferric citrate and ferric pyrophosphate are also prepared.[1]

-

Data Acquisition: Iron K-edge (7112 eV) X-ray absorption fine structure (XAFS) measurements are performed at a synchrotron light source.[10] Data is collected in transmission or fluorescence mode, depending on the sample concentration.

-

Data Analysis: The acquired spectra are processed to separate the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions. The EXAFS data is quantitatively analyzed to determine the coordination number, interatomic distances, and types of neighboring atoms to the iron center.[1][10]

Compositional Analysis: Ion Chromatography

Ion chromatography is used to quantify the anionic and cationic components of the FPC complex.[14]

Methodology:

-

Sample Preparation: A known concentration of FPC is dissolved in ultrapure water to prepare the sample solution.

-

Anion Analysis: Anions such as citrate, pyrophosphate, phosphate, and sulfate are separated and quantified using an ion chromatography system equipped with a suitable anion-exchange column and a suppressed conductivity detector.[14] A gradient elution program may be employed for optimal separation.[14]

-

Cation Analysis: Cations, primarily sodium, are analyzed using a cation-exchange column and a non-suppressed conductivity detector.[14]

-

Quantification: The concentration of each ion is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Dissolution Testing

Dissolution testing is performed to assess the rate and extent to which the FPC powder dissolves in a given medium.

Methodology (USP Apparatus 2):

-

Apparatus Setup: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method) is used.[15]

-

Medium Preparation: A specified volume (e.g., 900 mL) of the dissolution medium, such as Simulated Gastric Fluid (SGF, pH 1.2) or purified water, is placed in the dissolution vessel and equilibrated to 37 ± 0.5°C.[15]

-

Test Execution: A precisely weighed amount of the FPC formulation is added to the vessel. The paddle is rotated at a specified speed (e.g., 50 rpm).

-

Sampling and Analysis: Aliquots of the dissolution medium are withdrawn at predetermined time intervals. The amount of dissolved iron in each sample is quantified using a validated analytical method, such as atomic absorption spectroscopy or ICP-MS.[15]

Mechanism of Action: Iron Delivery to Transferrin

FPC's mechanism of iron delivery is a key differentiator from other parenteral iron products. It donates iron directly to plasma transferrin, bypassing the reticuloendothelial system and avoiding the iron sequestration that can be induced by hepcidin.[5][6]

The process is as follows:

-

Administration: FPC is administered intravenously, often via dialysate during hemodialysis.[5]

-

Direct Iron Transfer: In the bloodstream, the FPC complex interacts directly with apo-transferrin (iron-free transferrin).[6]

-

Rapid Binding: The iron (III) is rapidly transferred from the FPC complex to the iron-binding sites of transferrin, forming monoferric and diferric transferrin.[4][6] In-vitro kinetic studies show that this iron loading of transferrin reaches 100% within 10 minutes.[4]

-

Systemic Transport: The newly formed iron-loaded transferrin is then transported throughout the body.

-

Utilization: The iron is delivered to tissues with high iron requirements, primarily the bone marrow, where it is incorporated into hemoglobin by erythrocyte precursor cells for erythropoiesis.[4][12]

-

Clearance: The iron delivered by FPC is rapidly cleared from the circulation, with an apparent terminal phase half-life of 1.2-2 hours.[16][17] This efficient process does not lead to an increase in non-transferrin-bound iron (NTBI) or biomarkers of oxidative stress.[6][16]

This targeted iron delivery pathway is illustrated in the diagram below.

Conclusion

This compound is a well-characterized, highly soluble, and stable iron complex with a unique physicochemical profile. Its non-colloidal nature and defined structure allow for a distinct mechanism of action, enabling direct and rapid iron donation to transferrin. This bypasses the limitations of conventional iron therapies and provides an effective means of maintaining iron homeostasis in target patient populations. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and study of iron replacement therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Physicochemical characterization of this compound | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triferic (this compound Solution, for Addition to Bicarbonate Concentrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. cphi-online.com [cphi-online.com]

- 9. benchchem.com [benchchem.com]

- 10. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]

- 12. CN112159434A - Preparation method of this compound complex - Google Patents [patents.google.com]

- 13. EP2016940A1 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

- 15. benchchem.com [benchchem.com]

- 16. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Kinetic Studies of Iron Transfer from Ferric Pyrophosphate Citrate (FPC) to Transferrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro kinetics governing the transfer of iron from Ferric Pyrophosphate Citrate (B86180) (FPC) to human transferrin. FPC is a novel intravenous iron formulation with a unique molecular structure, comprising an iron atom complexed with one pyrophosphate and two citrate anions.[1][2] Understanding the kinetics of this iron transfer is crucial for elucidating its mechanism of action and its potential advantages over traditional iron supplements.

Introduction

Traditional intravenous iron therapies often consist of iron-carbohydrate nanoparticles that require processing by the reticuloendothelial system to release iron. This process can lead to the generation of free, redox-active iron, which is potentially toxic to cells and tissues.[1][2] In contrast, Ferric Pyrophosphate Citrate (FPC) is designed to directly donate iron to apo-transferrin, the body's natural iron transport protein. This direct transfer minimizes the risk of labile plasma iron and associated oxidative stress.[1][2]

Kinetic analyses have demonstrated that FPC donates iron to apo-transferrin with rapid binding kinetics.[1][2] This efficient and direct transfer is a key differentiator from other iron formulations. This guide will detail the experimental protocols used to characterize these kinetics, present the quantitative data from these studies, and provide a visual representation of the proposed iron transfer mechanism.

Experimental Protocols

The primary method for studying the in-vitro kinetics of iron transfer from FPC to transferrin is spectrophotometry. This technique relies on monitoring the change in absorbance of transferrin as it binds iron.

Principle

The binding of ferric iron (Fe³⁺) to apo-transferrin to form holo-transferrin results in a characteristic increase in absorbance at a wavelength of approximately 462 nm.[1] The rate of this absorbance change is directly proportional to the rate of iron transfer.

Materials and Reagents

-

Human apo-transferrin (<1% iron content)

-

This compound (FPC)

-

Tris buffer (e.g., 0.05 M, pH 7.4)

-

Sodium bicarbonate (e.g., 20 mM)

-

Ferrozine (B1204870) reagent (for iron assay)

-

UV-Vis Spectrophotometer

General Experimental Procedure

-

Preparation of Apo-Transferrin Solution: Dissolve human apo-transferrin in Tris buffer containing sodium bicarbonate. The final concentration of apo-transferrin should be determined based on the specific experimental design. The iron content of the apo-transferrin solution should be verified to be less than 1% using an iron assay with ferrozine reagent.[1]

-

Spectrophotometer Setup: Set the spectrophotometer to record absorbance at 462 nm.[1] The instrument should be blanked with the apo-transferrin solution before the addition of FPC.

-

Initiation of the Reaction: Add a known concentration of FPC to the apo-transferrin solution in the cuvette.

-

Kinetic Data Acquisition: Immediately begin recording the absorbance at 462 nm over time. Data should be collected at regular intervals until the reaction reaches completion (i.e., no further change in absorbance is observed).

-

Data Analysis: The rate of iron transfer can be determined by analyzing the change in absorbance over time. The initial velocity of the reaction is often used to compare the kinetics under different conditions.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in-vitro kinetic studies of iron transfer from FPC to transferrin.

| Parameter | Value | Notes | Source |

| Time to 100% Iron Loading | < 10 minutes | FPC rapidly donates iron to human apo-transferrin, achieving full saturation in a short timeframe. | [1][2] |

| Binding Kinetics | Fast | The interaction between FPC and apo-transferrin is characterized by rapid binding. | [1][2] |

| Iron Donation Rate vs. SFP | ~60-fold faster | FPC donates iron to transferrin significantly faster than food-grade soluble ferric pyrophosphate (SFP). | [1] |

| Stoichiometry (Iron:Apo-Tf) | 2:1 | The maximum absorbance values observed are consistent with a 2:1 stoichiometry of iron to apo-transferrin, indicating that both iron-binding sites on transferrin are filled. | [1] |

| Apparent Terminal Half-Life | 1.2 - 2 hours | In-vivo studies show rapid clearance of FPC-derived iron from serum, consistent with the clearance of diferric transferrin. | [3][4] |

Visualizing the Process

Proposed Mechanism of Iron Transfer

The following diagram illustrates the proposed direct transfer of iron from FPC to apo-transferrin. FPC approaches the iron-binding cleft of apo-transferrin, and the iron is directly transferred and sequestered within the protein.

Caption: Direct iron transfer from FPC to apo-transferrin.

Experimental Workflow

The diagram below outlines the key steps in the spectrophotometric analysis of FPC-to-transferrin iron transfer kinetics.

Caption: Experimental workflow for kinetic analysis.

Conclusion

The in-vitro kinetic studies of iron transfer from this compound to transferrin reveal a rapid and direct mechanism. This efficient process, which achieves complete iron loading of transferrin in under 10 minutes, distinguishes FPC from other intravenous iron formulations. The direct donation of iron to transferrin is a key feature that likely contributes to its favorable safety profile by minimizing the potential for harmful, non-transferrin-bound iron in the circulation. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of iron metabolism and therapy.

References

- 1. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferric Pyrophosphate Citrate: A Technical Overview of its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Ferric pyrophosphate citrate (B86180) is a complex iron formulation utilized in clinical settings, particularly for the management of iron deficiency in patients with chronic kidney disease undergoing hemodialysis. Unlike well-defined crystalline compounds, ferric pyrophosphate citrate is a complex mixture, leading to variability in its reported molecular formula and weight. This technical guide provides an in-depth exploration of its molecular characteristics, the analytical methods for its characterization, and its mechanism of action.

The Complex Nature of this compound: Molecular Formula and Weight

The chemical identity of this compound is not represented by a single, universally accepted molecular formula. Instead, it is described as a soluble, complex iron salt where ferric iron (Fe³⁺) is chelated by pyrophosphate and citrate ions.[1][2] This complexity arises from the manufacturing process, which can result in varying ratios of the constituent ions and the inclusion of other components like sodium and sulfate.[1][3] Consequently, different sources report a range of molecular formulas and corresponding molecular weights.

A summary of the reported molecular formulas and weights is presented in the table below, reflecting the heterogeneous nature of this iron complex.

| Molecular Formula | Approximate Molecular Weight ( g/mol ) | Source(s) |

| Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇) | 1313 | [4][5] |

| C₁₈H₂₄Fe₄O₄₂P₆ | 1321.6 | [6][7][8] |

| Fe₄O₂₁P₆ | 745.21 | [9] |

| C₆H₈O₇·2Fe·xH₄O₇P₂·Na | Not specified | [10] |

| Na₁₂[(Fe³⁺)₄(cit⁴⁻)₃(pyrophosphate⁴⁻)₃]Na₁₂(SO₄)₆·7H₂O | Not specified | [11] |

The historical term for this class of compounds is "soluble ferric pyrophosphate" (SFP), which has been in use for over a century as an oral iron supplement and for food fortification.[4] The variability in composition has been a known characteristic of these preparations.[1]

Physicochemical Characterization and Experimental Protocols

Due to its complex nature, a multi-faceted analytical approach is required to characterize this compound. Key experimental techniques include X-ray Absorption Spectroscopy (XAS) for elucidating the iron coordination environment and Ion Chromatography (IC) for determining the ionic composition.

Experimental Protocol 1: Structural Analysis by X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for determining the local atomic structure around a specific element, in this case, iron. It provides information on the coordination number, bond distances, and neighboring atoms.

Methodology:

-

Sample Preparation: Solid this compound powder is pressed into a uniform pellet. For solution-phase analysis, the complex is dissolved in deionized water to a specific concentration (e.g., 10 mM).[11]

-

Data Acquisition: Iron K-edge (7112 eV) X-ray absorption fine structure (XAFS) measurements are performed at a synchrotron light source. Data is collected in transmission or fluorescence mode, depending on the sample concentration.

-

Data Analysis: The acquired XAS data is processed to separate the Extended X-ray Absorption Fine Structure (EXAFS) oscillations. The EXAFS data is then Fourier transformed to obtain a radial distribution function, which provides information about the distances to neighboring atoms. The data is fitted to theoretical models to determine the coordination number and bond lengths of the iron center.[11]

XAS studies have indicated that in the solid state, iron (III) is complexed with both pyrophosphate and citrate molecules.[11][12][13]

Experimental Protocol 2: Ionic Profile by Ion Chromatography (IC)

Ion chromatography is employed to quantify the amounts of various anions and cations present in the this compound complex, providing a detailed ionic profile.[14]

Methodology:

-

Sample Preparation: A known weight of this compound is dissolved in a precise volume of deionized water to create a stock solution. This solution is then further diluted to fall within the calibration range of the instrument.

-

Anion Analysis (Suppressed Conductivity Detection):

-

Instrumentation: A high-performance ion chromatography system equipped with an anion-exchange column (e.g., a hydroxide-selective column), a suppressor, and a conductivity detector.

-

Mobile Phase: A potassium hydroxide (B78521) or carbonate/bicarbonate gradient is typically used to separate the anions of interest (citrate, pyrophosphate, phosphate, sulfate).

-

Analysis: The prepared sample is injected into the IC system, and the retention times and peak areas of the separated anions are compared to those of known standards for quantification.[14]

-

-

Cation Analysis (Non-Suppressed Conductivity Detection):

-

Instrumentation: An IC system with a cation-exchange column and a conductivity detector.

-

Mobile Phase: An acidic eluent, such as methanesulfonic acid, is used to separate cations like sodium.

-

Analysis: Similar to anion analysis, the sample is injected, and the cation concentrations are determined by comparison with calibration standards.[14]

-

Mechanism of Action: Direct Iron Donation

The primary mechanism of action of this compound involves the direct donation of iron to transferrin, the body's iron transport protein.[4] This process bypasses the reticuloendothelial system, where many other intravenous iron preparations are processed.

The workflow for the analytical characterization of this compound is depicted in the following diagram:

References

- 1. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP2016940A1 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Triferic (this compound Solution, for Addition to Bicarbonate Concentrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. globalcalcium.com [globalcalcium.com]

- 7. wbcil.com [wbcil.com]

- 8. trial.medpath.com [trial.medpath.com]

- 9. chemwhat.com [chemwhat.com]

- 10. CAS 1332-96-3: this compound | CymitQuimica [cymitquimica.com]

- 11. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Physicochemical characterization of this compound | Semantic Scholar [semanticscholar.org]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Coordination Chemistry of Ferric Pyrophosphate Citrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferric Pyrophosphate Citrate (B86180) (FPC) is a novel, non-colloidal, water-soluble iron complex approved for the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease undergoing hemodialysis.[1][2] Its unique coordination chemistry, where a central ferric iron (Fe³⁺) is complexed by both pyrophosphate and citrate ligands, allows for a distinct mechanism of action compared to traditional iron supplements.[3][4] This technical guide provides a comprehensive overview of the core principles of FPC's coordination chemistry, including its structure, synthesis, and characterization. Detailed summaries of quantitative data, experimental protocols, and visualizations of its biological interactions are presented to support researchers and drug development professionals in this field.

Molecular Structure and Coordination Chemistry

The fundamental characteristic of Ferric Pyrophosphate Citrate lies in its unique coordination sphere. Spectroscopic evidence, primarily from X-ray Absorption Spectroscopy (XAS), indicates that in both the solid and solution states, the iron (III) center is coordinated by one pyrophosphate molecule and two citrate molecules.[2][5] This structure is stable in aqueous solutions for several months, a critical attribute for its pharmaceutical application.[1][2]

The iron atom exhibits an octahedral coordination geometry, with oxygen atoms from both the pyrophosphate and citrate ligands occupying the coordination sites.[2] Specifically, it is proposed that four of the oxygen atoms are contributed by the two citrate anions, while the remaining two are from a single pyrophosphate molecule.[2] This mixed-ligand coordination imparts high water solubility and stability to the complex.[3][6]

Physicochemical Properties

A defining feature of FPC is its high water solubility, exceeding 1000 mg/mL.[6] This is in stark contrast to many other iron compounds and is attributed to the citrate ligands. The pyrophosphate moiety, on the other hand, is thought to confer significant stability to the complex.[6]

Quantitative Data Summary

While specific stability constants for the mixed this compound complex are not extensively reported in the literature, the stability of related complexes provides valuable context. The calculated Log Kstab for ferric pyrophosphate is 9.30, indicating a highly stable complex.[6] For comparison, stability constants for various Fe(III)-citrate species have been determined and are presented in Table 1. The synergistic chelation by both pyrophosphate and citrate in FPC is expected to result in a highly stable complex.

| Species | Log K |

| Fe(H₂Cit)⁺ | 12.5 |

| Fe(HCit) | 9.6 |

| Fe(Cit)⁻ | 8.0 |

| Fe(OH)Cit⁻ | 6.5 |

| Fe(OH)₂Cit²⁻ | 2.5 |

| Fe₃(OH)₄(Cit)₃³⁻ | 4.6 |

| Table 1: Stability constants for selected Fe(III)-citrate complexes.[7][8] |

Characterization of FPC's composition has been performed using various analytical techniques. Table 2 summarizes the elemental and ionic composition of a typical FPC drug product.

| Component | Weight Percentage (%) |

| Iron | 7.5 - 9.0 |

| Citrate | 15 - 22 |

| Pyrophosphate | 15 - 22 |

| Phosphate | < 2 |

| Sodium | 18 - 25 |

| Sulfate | 20 - 35 |

| Table 2: Composition of a this compound drug product.[9] |

Structural analysis using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has provided quantitative details about the coordination environment of the iron center in FPC.

| Parameter | Value |

| Coordination Number (P) | 2.5 ± 0.3 |

| Coordination Number (C) | 3.6 ± 0.6 |

| Fe-O distance (Å) | 2.00 ± 0.01 |

| Fe-P distance (Å) | 3.24 ± 0.01 |

| Table 3: EXAFS fitting parameters for the iron coordination sphere in FPC.[2] |

Synthesis and Characterization

Synthesis Protocols

The synthesis of this compound generally involves the reaction of a ferric salt with sources of pyrophosphate and citrate ions in an aqueous solution. While specific proprietary methods exist, the general principles can be outlined from publicly available information, such as patents.

General Laboratory-Scale Synthesis:

-

Preparation of Ligand Solution: Dissolve stoichiometric amounts of a citrate salt (e.g., sodium citrate) and a pyrophosphate salt (e.g., sodium pyrophosphate) in deionized water. The molar ratio of citrate to pyrophosphate is a critical parameter influencing the solubility and stability of the final product.[10][11]

-

Reaction with Ferric Salt: To the ligand solution, slowly add a solution of a ferric salt (e.g., ferric sulfate) under constant stirring. The reaction is typically carried out at a controlled temperature, for instance, between 0-35°C, for a duration of 2-6 hours.[12] A color change to a dark green solution is often observed.

-

Precipitation and Isolation: The FPC complex can be precipitated from the reaction mixture by the addition of an organic solvent such as methanol, ethanol, or acetone.[10][12] The precipitate is then collected by filtration, washed, and dried under controlled conditions to yield the final product.

Caption: The cellular iron uptake and metabolism pathway initiated by this compound.

The endosome containing the transferrin-TfR1 complex becomes acidified, which promotes the release of iron from transferrin. [13]The released ferric iron is then reduced to ferrous iron (Fe²⁺) by endosomal reductases such as STEAP3. [14][15]Divalent metal transporter 1 (DMT1) then transports the ferrous iron from the endosome into the cytosol, where it enters the labile iron pool. [3][14]From here, iron can be utilized for various cellular processes, such as heme synthesis in mitochondria, or stored in the iron-storage protein ferritin. [16]The apo-transferrin-TfR1 complex is recycled back to the cell surface, where apo-transferrin is released back into the circulation to bind more iron. [13][17]

Conclusion

The distinct coordination chemistry of this compound, characterized by a stable, water-soluble complex of ferric iron with pyrophosphate and citrate, underpins its unique and physiological mechanism of iron delivery. This technical guide has provided a detailed overview of its structure, synthesis, and characterization, supported by quantitative data and experimental methodologies. The visualization of its interaction with the biological iron transport machinery highlights its efficiency in delivering iron for essential metabolic processes. A thorough understanding of these core principles is paramount for the continued development and optimization of iron therapies for a variety of clinical applications.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. EP2016940B1 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]

- 11. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]

- 12. CN112159434A - Preparation method of this compound complex - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

In-Depth Technical Guide: Iron Release Kinetics from Ferric Pyrophosphate Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric Pyrophosphate Citrate (B86180) (FPC) is a water-soluble, complex iron salt that serves as an iron replacement product. Unlike traditional intravenous iron formulations that consist of iron-carbohydrate nanoparticles, FPC is a non-polymeric, low molecular weight complex. This structural distinction allows for a unique mechanism of iron delivery. This technical guide provides a comprehensive overview of the iron release kinetics from FPC, detailing the experimental protocols used to characterize this process and presenting key quantitative data. Additionally, it visualizes the cellular uptake pathway of iron following its release from FPC.

Mechanism of Iron Release

The primary mechanism of iron release from Ferric Pyrophosphate Citrate involves the direct donation of ferric iron (Fe³⁺) to apotransferrin, the body's natural iron transport protein. In-vitro kinetic studies have demonstrated that this process is rapid, with FPC achieving 100% iron loading of human apotransferrin within 10 minutes[1]. This direct transfer bypasses the need for processing by the reticuloendothelial system (macrophages), which is the primary route for iron release from iron-carbohydrate nanoparticles[1]. The pyrophosphate and citrate moieties in the FPC complex facilitate its stability in solution and its efficient interaction with transferrin[1][2].

Data Presentation: In Vitro Iron Release Kinetics

The following tables summarize the quantitative data on the in vitro iron release from this compound.

Table 1: Iron Donation from this compound to Apotransferrin

| Parameter | Value | Reference |

| Time to 100% Transferrin Saturation | < 10 minutes | [1] |

| Iron Donor | This compound (FPC) | [1] |

| Iron Acceptor | Human Apotransferrin | [1] |

| Method | Spectrophotometry (monitoring absorbance at 462 nm) | [1] |

Table 2: Factors Influencing Iron Bioavailability from Soluble Ferric Pyrophosphate (SFP) *

| Factor | Condition | Effect on Iron Bioavailability | Reference |

| pH | Exposure to pH 2 followed by adjustment to pH 7 | Smaller decrease compared to FeSO₄, suggesting chelation protects against pH-induced insolubility. | [3] |

| Enhancers | Ascorbic Acid (20:1 molar ratio to iron) | 3-fold increase in ferritin formation (in Caco-2 cells) | [3] |

| Cysteine (20:1 molar ratio to iron) | 2-fold increase in ferritin formation (in Caco-2 cells) | [3] | |

| Citrate | No significant effect | [3] | |

| Inhibitors | Phytic Acid (10:1 molar ratio to iron) | 91% decrease in iron bioavailability | [3] |

| Tannic Acid (1:1 molar ratio to iron) | 99% decrease in iron bioavailability | [3] | |

| Minerals | Zinc | Marked inhibitory effect | [3] |

| Calcium | Inhibitory effect (lesser than zinc) | [3] | |

| Magnesium | Inhibitory effect (lesser than zinc) | [3] |

*Data from studies on soluble ferric pyrophosphate (SFP), a related compound, in a Caco-2 cell model. These findings suggest potential factors that could influence the bioavailability of iron from FPC in biological systems.

Experimental Protocols

Spectrophotometric Assay for Iron Donation to Transferrin

This method directly measures the binding of iron from FPC to apotransferrin by monitoring the change in absorbance at 462 nm, which is characteristic of the formation of the iron-transferrin complex[1].

Materials:

-

This compound (FPC) solution of known concentration

-

Human apotransferrin

-

0.05 M Tris buffer, pH 7.4

-

20 mM Sodium Bicarbonate

-

Spectrophotometer capable of measuring absorbance at 462 nm

-

Cuvettes

Procedure:

-

Prepare a solution of human apotransferrin in 0.05 M Tris buffer (pH 7.4) containing 20 mM sodium bicarbonate.

-

Establish a baseline reading of the apotransferrin solution at 462 nm using the spectrophotometer.

-

Initiate the reaction by adding a known concentration of FPC solution to the apotransferrin solution in the cuvette.

-

Immediately begin monitoring the change in absorbance at 462 nm over time.

-

Continue measurements until the absorbance reaches a plateau, indicating the completion of the iron transfer.

-

The rate of iron uptake can be calculated from the change in absorbance over time, and the total amount of iron transferred can be determined from the final absorbance value.

In Vitro Dialysis Method for Assessing Iron Release

This method simulates the physiological conditions to assess the release of iron from a formulation. It involves a two-step digestion process followed by dialysis to separate the released, soluble iron.

Materials:

-

This compound (FPC) formulation

-

Pepsin solution (in 0.1 M HCl)

-

Pancreatin-bile salt solution

-

Dialysis tubing (with a specific molecular weight cut-off, e.g., 6-8 kDa)

-

Buffer solutions to simulate gastric (pH ~2) and intestinal (pH ~7) conditions

-

Shaking water bath or incubator

-

Method for quantifying iron in the dialysate (e.g., atomic absorption spectroscopy or a colorimetric method)

Procedure:

-

Gastric Digestion:

-

Suspend the FPC formulation in a simulated gastric fluid (e.g., 0.1 M HCl, pH 2) containing pepsin.

-

Incubate the mixture at 37°C with continuous agitation for a specified period (e.g., 1-2 hours).

-

-

Intestinal Digestion and Dialysis:

-

Transfer the gastric digestate into a dialysis bag.

-

Neutralize the digestate to a pH of approximately 7.

-

Add a pancreatin-bile salt solution to the dialysis bag to simulate intestinal digestion.

-

Place the sealed dialysis bag in a vessel containing a known volume of a buffer solution that mimics the intestinal fluid (e.g., a bicarbonate buffer).

-

Incubate at 37°C with continuous agitation for a defined period (e.g., 2-4 hours).

-

-

Quantification of Released Iron:

-

At predetermined time intervals, collect aliquots from the buffer solution outside the dialysis bag (the dialysate).

-

Measure the concentration of iron in the dialysate using a suitable analytical method.

-

The amount of iron in the dialysate represents the fraction of iron released from the FPC that is soluble and can pass through the dialysis membrane.

-

Mandatory Visualization

Transferrin-Mediated Cellular Iron Uptake Pathway

The following diagram illustrates the key steps involved in the cellular uptake of iron after its donation from this compound to transferrin.

Caption: Transferrin-mediated cellular iron uptake pathway.

Conclusion

This compound exhibits rapid iron release kinetics through direct donation to transferrin. This efficient mechanism of action, coupled with its solubility and stability, makes it a noteworthy compound in the field of iron replacement therapy. The provided experimental protocols offer standardized methods for evaluating its iron release characteristics, and the visualized cellular uptake pathway provides a clear understanding of the subsequent biological processing of the delivered iron. This technical guide serves as a foundational resource for researchers and drug development professionals working with this novel iron entity.

References

An In-depth Technical Guide to Ferric Pyrophosphate Citrate and a Comparative Analysis of Iron Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron deficiency remains a global health challenge, necessitating the development of novel iron replacement therapies with improved efficacy and safety profiles. Ferric pyrophosphate citrate (B86180) (FPC) has emerged as a unique parenteral iron agent, distinguished by its novel mechanism of action that mimics the physiological pathway of iron absorption. This technical guide provides a comprehensive overview of FPC, comparing its physicochemical properties, pharmacokinetics, efficacy, and safety with other commonly used intravenous and oral iron compounds. Detailed experimental protocols for the evaluation of iron compounds and a thorough examination of the relevant cellular signaling pathways are also presented to support further research and development in this field.

Introduction to Iron Compounds in Therapeutics

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency can lead to anemia and other serious health complications. While oral iron supplementation is the first line of treatment, it is often limited by poor absorption and gastrointestinal side effects. Intravenous (IV) iron formulations offer an alternative for patients who are intolerant to or unresponsive to oral iron, or who require rapid repletion of iron stores.

Conventional IV iron preparations are carbohydrate-based nanoparticles that are taken up by the reticuloendothelial system, primarily macrophages, before the iron is released and made available for erythropoiesis. This process can be influenced by inflammatory states, where the iron-regulatory hormone hepcidin (B1576463) is upregulated, leading to iron sequestration within macrophages and limiting its availability.

Ferric pyrophosphate citrate (FPC) is a novel, water-soluble, non-colloidal iron salt that is not encapsulated in a carbohydrate shell. This unique structure allows for a distinct mechanism of action, which will be explored in detail in this guide.

Physicochemical and Pharmacokinetic Properties

The chemical structure and pharmacokinetic profile of an iron compound are critical determinants of its efficacy and safety.

Chemical Structure

-

This compound (FPC): FPC is a complex in which iron (Fe³⁺) is coordinated to pyrophosphate and citrate ligands. Its molecular formula is Fe₄(C₆H₄O⧂)₃(H₂P₂O₇)₂(P₂O₇) with a molecular weight of approximately 1313 Daltons.[1] FPC is highly water-soluble and does not contain a carbohydrate moiety.[2]

-

Iron Sucrose (B13894): This is a polynuclear iron (III)-hydroxide complex in a sucrose shell.[3][4][5][6][7]

-

Ferric Carboxymaltose (FCM): FCM consists of a polynuclear iron (III)-hydroxide core stabilized by a carbohydrate shell derived from maltose.[8][9][10][11][12]

-

Sodium Ferric Gluconate Complex: This compound is a polynuclear iron (III)-hydroxide complex in a gluconate and sucrose shell.

Pharmacokinetics

The pharmacokinetic properties of IV iron compounds vary significantly, impacting their dosing, administration, and potential for adverse effects.

| Parameter | This compound (FPC) | Iron Sucrose | Ferric Carboxymaltose (FCM) | Sodium Ferric Gluconate |

| Molecular Weight (Daltons) | ~1313[1] | 34,000-60,000[4] | ~150,000 | ~289,000-441,000 |

| Maximum Single Dose | 20 mg (over 12h)[7] | 200 mg[13] | 750-1000 mg[14][15] | 125 mg[13][16] |

| Half-life (t½) | 1.2 - 2.0 hours[1][7][17] | 5 - 6 hours[18] | 7 - 12 hours[18] | 1 - 1.5 hours[18] |

| Cmax (Maximum Concentration) | Dose-proportional increase[7] | Variable | Dose-dependent | Variable |

| AUC (Area Under the Curve) | Dose-proportional increase[7] | Variable | Dose-dependent | Variable |

| Clearance | Rapid, consistent with diferric transferrin clearance[7] | Slower than FPC | Slower than FPC | Rapid |

Mechanism of Action

The mechanism by which iron is delivered to the body's transport and storage systems is a key differentiator between FPC and other iron compounds.

This compound: Direct Donation to Transferrin

FPC's unique mechanism of action involves the direct donation of iron to apotransferrin, the body's natural iron transport protein.[1][2][19] This process bypasses the need for uptake and processing by the reticuloendothelial system.[18] In-vitro studies have demonstrated that the iron transfer from FPC to transferrin is rapid, reaching 100% within 10 minutes.[1] This direct donation mimics the physiological pathway of dietary iron absorption.

Carbohydrate-Based Iron Compounds: Reticuloendothelial System Uptake

In contrast, carbohydrate-based IV iron preparations, such as iron sucrose and ferric carboxymaltose, are nanoparticles that are primarily taken up by macrophages of the reticuloendothelial system.[20] Within the macrophages, the iron-carbohydrate complex is degraded, and the iron is then released to bind to transferrin for transport to the bone marrow. This process is regulated by hepcidin, which can lead to iron sequestration in macrophages during inflammatory states.

Comparative Efficacy and Safety

Clinical trial data provides valuable insights into the comparative efficacy and safety of different iron compounds.

Efficacy

| Outcome Measure | This compound (FPC) | Iron Sucrose | Ferric Carboxymaltose (FCM) |

| Hemoglobin Increase | Maintains hemoglobin levels effectively in hemodialysis patients.[1][2] | Effective in increasing hemoglobin levels. | May offer a more significant improvement in hemoglobin levels compared to iron sucrose in some populations.[14] |

| Iron Store Repletion (Ferritin) | Minimal increase in ferritin, avoiding iron overload.[1][18] | Increases ferritin levels. | Superior efficacy in replenishing iron stores.[13] |